3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
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Overview
Description
The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The synthesis of TFMP derivatives involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
A study by Rahmouni et al. (2016) discussed the synthesis of a novel series of pyrazolopyrimidine derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. This research highlights the compound's potential in cancer treatment and inflammation control, with structure-activity relationships (SAR) being pivotal in understanding its efficacy (Rahmouni et al., 2016).
Anti-inflammatory and Antimicrobial Agents
Aggarwal et al. (2014) synthesized a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines with significant anti-inflammatory and antimicrobial activities. Their study demonstrates the compound's therapeutic potential, particularly its efficacy as an anti-inflammatory agent comparable to Indomethacin, a standard drug, and promising antimicrobial activity against specific pathogens (Aggarwal et al., 2014).
Enzyme Inhibition for Antihypertensive Activity
A study explored the synthesis of a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific (type V) phosphodiesterase, displaying enzymatic and cellular activity along with oral antihypertensive activity. This research provides insights into the compound's potential in managing hypertension through enzyme inhibition (Dumaitre & Dodic, 1996).
Anticonvulsant Activities
Research by Wang et al. (2015) on the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and their evaluation for anticonvulsant activities opens up avenues for the compound's use in neurology, particularly in treating convulsions. The structural motif involving substituted phenol showed significant effectiveness in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models (Wang et al., 2015).
Antimicrobial Activity
A novel and efficient synthesis approach for pyrazolo[3,4-d]pyrimidine derivatives was developed by Rostamizadeh et al. (2013), emphasizing the potential antimicrobial activity of these compounds. Their work underscores the relevance of these derivatives in combating bacterial infections, showcasing the compound's utility in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O/c1-13-9-18-26-11-15(12-28(18)27-13)3-2-8-25-19(29)7-5-14-4-6-17(21)16(10-14)20(22,23)24/h4,6,9-12H,2-3,5,7-8H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZVPBVVVFKBLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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